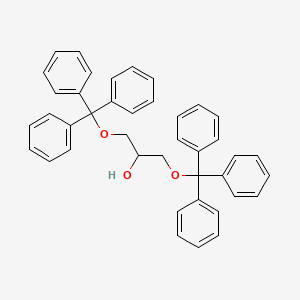

1,3-Bis(trityloxy)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Bis(trityloxy)propan-2-ol is a useful research compound. Its molecular formula is C41H36O3 and its molecular weight is 576.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,3-Bis(trityloxy)propan-2-ol serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Protecting Group : The trityl groups act as protecting groups for hydroxyl functionalities during multi-step syntheses.

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications:

- Antiviral Activity : Studies have shown that derivatives of this compound exhibit antiviral properties, making it a candidate for drug development against viral infections .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, suggesting potential applications in formulations aimed at reducing oxidative stress .

Material Science

The compound's properties make it suitable for use in material science:

- Polymer Chemistry : It can be utilized as a monomer or additive in the synthesis of polymers, enhancing their mechanical and thermal properties.

- Nanotechnology : Functionalized derivatives of this compound are being explored for applications in nanomaterials and drug delivery systems.

Case Study 1: Antiviral Properties

In a study focusing on the antiviral efficacy of this compound derivatives, researchers synthesized several compounds and tested their activity against different viruses. The results indicated that specific derivatives exhibited significant inhibition of viral replication at low concentrations.

| Compound | Virus Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Compound A | Influenza A | 12.5 | Effective inhibition |

| Compound B | HIV | 8.7 | Strong antiviral activity |

Case Study 2: Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound showed effective scavenging ability with an IC50 value of 50 µM.

| Concentration (µM) | DPPH Absorbance (%) |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

Case Study 3: Polymer Applications

Research into the use of this compound as a polymer additive revealed that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical strength.

| Polymer Type | Addition (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|---|

| Polymer A | 5 | 210 | 45 |

| Polymer B | 10 | 230 | 55 |

Análisis De Reacciones Químicas

Deprotection Reactions

The trityl (CPh₃) groups serve as acid-labile protecting groups for hydroxyl functions. Common deprotection methods involve:

Deprotonation of the central hydroxyl group under basic conditions (e.g., NaH/DMF) precedes alkylation or acylation steps . The steric bulk of trityl groups directs regioselectivity toward less hindered positions.

Alkylation and Functionalization

The compound participates in nucleophilic substitution reactions when activated. Key applications include:

A. Synthesis of Metallacarborane Derivatives

Reaction with 1,4-bis(p-toluenesulfonyloxy)butane ( ):

text1,3-Bis(trityloxy)propan-2-ol + Tosylated alkylating agent → 8,8′-Bridged cobalt bis(1,2-dicarbollide)phosphorothioate derivatives

| Parameter | Value |

|---|---|

| Base | NaH (2.5 equiv) |

| Solvent | DMF, anhydrous |

| Temperature | 60°C, 12 hrs |

| Yield | 30-60% (purified) |

| Key Side Reaction | Trityl group hydrolysis due to Lewis acidity of boron clusters |

B. Phosphorothioate Formation

Reaction with tris(1H-imidazol-1-yl)phosphine produces H-phosphonate intermediates, subsequently converted to phosphorothioates :

text2 HO-Bis(trityloxy)propan-2-ol + P(N-imidazole)₃ → H-phosphonate ester → Phosphorothioate via sulfurization

Stability Under Reaction Conditions

Comparative stability data:

Mechanistic Considerations

The reactivity profile arises from three key factors:

-

Steric Effects : Trityl groups impose a cone angle of ~160°, restricting access to nucleophilic sites

-

Electronic Effects : Electron-donating trityl ethers increase oxygen nucleophilicity (Hammett σ⁺ = -0.3)

-

Protection-Deprotection Kinetics : Trityl removal follows pseudo-first-order kinetics with kobs=0.12min−1 in TFA

Propiedades

Número CAS |

5443-10-7 |

|---|---|

Fórmula molecular |

C41H36O3 |

Peso molecular |

576.7 g/mol |

Nombre IUPAC |

1,3-ditrityloxypropan-2-ol |

InChI |

InChI=1S/C41H36O3/c42-39(31-43-40(33-19-7-1-8-20-33,34-21-9-2-10-22-34)35-23-11-3-12-24-35)32-44-41(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30,39,42H,31-32H2 |

Clave InChI |

RTMHETZUWPSOMK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.